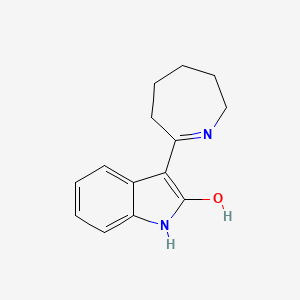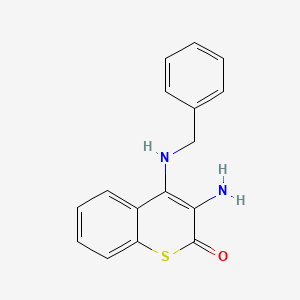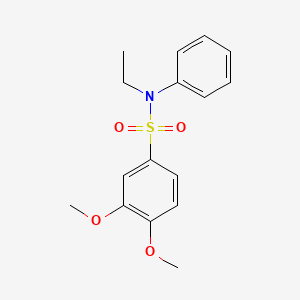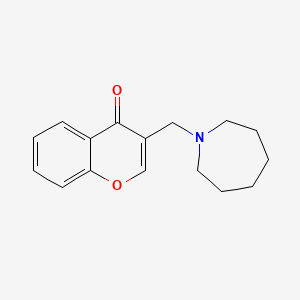![molecular formula C16H21N3O2S B5689244 ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)
ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
Ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate is a reversible inhibitor of BTK, which binds to the ATP-binding site of the kinase domain. BTK is a critical component of BCR signaling, which plays a key role in B-cell development, activation, and survival. Inhibition of BTK by ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate leads to decreased BCR signaling, which in turn results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate has been shown to selectively inhibit BTK activity in B-cells, with minimal effects on other kinases. In addition to its anti-tumor effects, ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate has been shown to modulate immune cell function, including inhibition of B-cell activation and differentiation, and modulation of T-cell and natural killer (NK) cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate has several advantages for laboratory experiments, including its high potency and selectivity for BTK, which allows for specific inhibition of BCR signaling in B-cells. However, ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate has some limitations, including its relatively short half-life and poor solubility, which may limit its effectiveness in vivo.
Direcciones Futuras
Several potential future directions for ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate research include:
1. Evaluation of ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor effects.
2. Development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of BTK in other immune cell types, such as T-cells and NK cells, and the potential use of BTK inhibitors in the treatment of autoimmune diseases.
4. Exploration of the potential use of ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate in other B-cell malignancies, such as Waldenström's macroglobulinemia and mantle cell lymphoma.
5. Investigation of the mechanisms of resistance to BTK inhibitors and development of strategies to overcome resistance.
Conclusion:
ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate is a promising BTK inhibitor with potential therapeutic applications in the treatment of B-cell malignancies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate and to develop more effective and selective BTK inhibitors for the treatment of B-cell malignancies and other immune-related disorders.
Métodos De Síntesis
The synthesis of ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis route has been described in a patent application filed by Takeda Pharmaceutical Company Limited (WO2016/012829A1).
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate inhibits BTK activity and downstream BCR signaling, leading to decreased cell proliferation and survival in B-cell lymphoma and CLL cell lines. In vivo studies in mouse models of B-cell lymphoma and CLL have demonstrated that ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate inhibits tumor growth and prolongs survival.
Propiedades
IUPAC Name |
ethyl 5-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-21-16(20)13-11(3)12-14(17-9-18-15(12)22-13)19-7-5-10(2)6-8-19/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYYGPYMNYPBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)N3CCC(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)
![3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5689176.png)

![(3aR*,9bR*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689188.png)

![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)

![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5689258.png)
